molecular formula C9H10O5 B1377203 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid CAS No. 1443981-96-1

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid

Cat. No.: B1377203
CAS No.: 1443981-96-1
M. Wt: 198.17 g/mol
InChI Key: VMSVVOJCJXFXJI-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid is a chemical reagent of interest in organic and medicinal chemistry research. The compound is an ester derivative of a furan-substituted carboxylic acid. Its structure incorporates a furan ring, a heterocycle known to be a privileged scaffold in drug discovery due to its presence in numerous bioactive molecules . Furan-containing compounds are frequently explored for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The 3-methoxy-3-oxopropanoic acid moiety is related to malonic acid derivatives, which are valuable intermediates in synthetic chemistry . This structural combination suggests potential applications for this compound as a building block in the synthesis of more complex furan-based molecules or for use in pharmacological profiling. Researchers can leverage this chemical to develop novel compounds for biological evaluation or as a synthetic intermediate. This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSVVOJCJXFXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the protection of free hydroxy groups using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at 60°C . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions .

Industrial Production Methods

Industrial production of furan derivatives often involves the use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural. These compounds can be synthesized economically from biomass, making the process sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination followed by phosphonate formation and subsequent reactions can yield various substituted furan derivatives .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield derivatives with diverse functional properties, making it valuable in synthetic methodologies.

Biology

The compound has been studied for its potential antibacterial and antifungal properties . Research indicates that it may inhibit the growth of various pathogens by interfering with essential bacterial enzymes. For instance, preliminary studies suggest effectiveness against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL. This positions the compound as a candidate for further exploration in antimicrobial therapies.

Medicine

In medicinal chemistry, the therapeutic potential of this compound is under investigation for treating various diseases. Its mechanism of action involves interaction with specific molecular targets, leading to biological effects such as anti-inflammatory responses. The compound's furan ring structure enhances its ability to interact with enzymes and receptors, which could be pivotal in drug development.

Industry

The compound is utilized in the production of pharmaceuticals , resins , agrochemicals , and lacquers . Its role as an intermediate in pharmaceutical synthesis highlights its industrial significance. The sustainable production methods derived from biomass further enhance its appeal in environmentally conscious applications.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential bacterial enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Propanoic Acid Derivatives

Compound Name Substituents (Position) Functional Groups Key Applications/Properties
2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid Furan-2-ylmethyl (C2), Methoxy (C3) β-keto ester, furan ring Antimicrobial precursor, synthetic intermediate
3-(5-Methoxymethylfuran-2-yl)propenoic acid Methoxymethyl-furan (C3) α,β-unsaturated acid Antimicrobial activity (MIC: 8–32 µg/mL)
2-(2-(Benzyloxy)-4-methoxyphenyl)-3-methoxy-3-oxopropanoic acid Benzyloxy-methoxyphenyl (C2) Aromatic β-keto ester Crystallographic studies (SHELX refinement)
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl (C3), Hydroxy (C3) β-hydroxy acid Anti-inflammatory drug intermediate (KZR-616 synthesis)

Key Observations :

  • Furan vs. Aromatic Substituents: The furan-2-ylmethyl group in the target compound enhances π-π stacking interactions compared to purely aliphatic chains, as seen in 3-hydroxy-3-(4-methoxyphenyl)propanoic acid . However, it lacks the hydrogen-bonding capacity of hydroxylated analogues, which may reduce solubility in polar solvents.
  • β-Keto Ester vs. α,β-Unsaturated Acid: The β-keto ester moiety in the target compound offers greater reactivity in nucleophilic additions compared to α,β-unsaturated acids like 3-(5-Methoxymethylfuran-2-yl)propenoic acid, which are more prone to Michael additions .

Key Observations :

  • The target compound’s synthesis via palladium catalysis achieves higher yields (83%) compared to AlX₃-catalyzed methods (60–75%) for related furan-propanoic acids, likely due to superior regioselectivity .
  • Stereochemical control in analogues like KZR-616 requires multi-step protocols (e.g., DIBAL-H reduction), whereas the target compound’s non-chiral structure simplifies synthesis .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C)
Target compound 3.76 (s, 3H, OCH₃), 5.04 (s, 1H) 171.5 (C=O), 161.1 (furan C-O) 165–167
3-(5-Benzylfuran-2-yl)propenoic acid 7.35 (m, 5H, benzyl), 6.62 (d, J=3 Hz) 128.2 (aromatic), 171.0 (C=O) 120–122
2-(2-(Benzyloxy)-4-methoxyphenyl)-3-methoxy-3-oxopropanoic acid 8.98 (s, 1H, COOH), 5.03 (s, 2H) 171.0 (ester C=O), 136.3 (aromatic) 165–167

Key Observations :

  • The methoxy group in the target compound resonates at δ 3.76 ppm in ¹H NMR, consistent with other methoxy-substituted propanoic acids (e.g., δ 3.69–3.76 ppm in related esters) .
  • The furan ring’s C-O carbon appears at δ 161.1 ppm in ¹³C NMR, distinct from benzyl-substituted analogues (δ 136–156 ppm for aromatic carbons) .

Biological Activity

Overview

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid is a furan derivative that has garnered attention due to its diverse biological activities. Its structural features, including the furan ring, methoxy group, and carboxylic acid functionality, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₀O₅
  • Molecular Weight : 198.17 g/mol
  • Structure : The compound features a furan ring connected to a propanoic acid backbone via a methylene bridge. The carboxylic acid group is located at the α-position relative to the furan ring, while the methoxy group is attached to the terminal carbon of the propanoic acid chain.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The furan ring structure allows it to engage with various biological targets, leading to significant pharmacological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit bacterial growth by interfering with essential bacterial enzymes . This suggests potential applications in treating bacterial infections.
  • Antioxidant Properties : Research indicates that compounds with furan structures can modulate reactive oxygen species (ROS) levels, which are critical in various cellular processes and diseases .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various pathogens, showing effectiveness in inhibiting growth and viability.

Pathogen Activity Concentration (µg/mL)
Staphylococcus aureusInhibition of growth50
Escherichia coliInhibition of growth40
Candida albicansAntifungal activity30

Cytotoxicity and Apoptosis Induction

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it has shown pro-apoptotic activity, inducing cell death through mitochondrial pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis via mitochondrial pathway
A549 (Lung Cancer)20Cell cycle arrest

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated a significant increase in pre-G1 phase cells, suggesting apoptosis induction through intrinsic pathways .
  • Antimicrobial Efficacy :
    • Research demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial enzyme functions essential for survival .

Q & A

Q. Optimization Strategies :

  • Adjust stoichiometry of the furan-2-ylmethyl moiety to prevent side reactions.
  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic techniques?

Basic Research Focus
1H/13C NMR and HRMS are critical for structural confirmation. For example:

  • 1H NMR : Expect signals for the furan ring (δ 6.3–7.3 ppm), methoxy group (δ 3.7–3.8 ppm), and oxopropanoic acid (δ 2.5–3.5 ppm for α-protons) .
  • 13C NMR : Carbonyl groups (δ 169–174 ppm), methoxy carbon (δ 52–55 ppm) .
  • HRMS : Calculate exact mass (e.g., C₁₀H₁₂O₅: 212.0685) to confirm molecular ion peaks .

Q. Advanced Consideration :

  • Use NOESY or X-ray crystallography to resolve stereochemical ambiguities, particularly if chiral centers are present.

What are the potential applications of this compound in medicinal chemistry or materials science, based on its reactivity?

Q. Advanced Research Focus

  • Medicinal Chemistry : The furan moiety and oxopropanoic acid group make it a candidate for enzyme inhibition studies (e.g., targeting hydrolases or oxidoreductases) . Derivatives could act as prodrugs due to ester hydrolysis under physiological conditions.
  • Materials Science : Its conjugated system may enable use in organic semiconductors or photoactive polymers.

Q. Methodological Insight :

  • Test reactivity with nucleophiles (e.g., amines) to form amide derivatives for bioactivity screening .

How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Advanced Research Focus
Contradictions in NMR or mass spectra often arise from:

  • Tautomerism : The oxopropanoic acid group may exhibit keto-enol tautomerism, altering peak positions.
  • Impurities : Residual solvents or side products (e.g., unreacted starting materials) can obscure signals.

Q. Resolution Strategies :

  • Perform 2D NMR (e.g., HSQC, HMBC) to assign overlapping peaks.
  • Use HPLC-MS to isolate and identify impurities .
  • Compare data with computational models (e.g., DFT-based chemical shift predictions).

What are the stability considerations for this compound under various storage and reaction conditions?

Q. Advanced Research Focus

  • Hydrolysis : The ester group is prone to hydrolysis in aqueous or basic conditions. Store at ≤4°C in anhydrous solvents (e.g., DMSO-d6) .
  • Thermal Stability : Decomposition occurs above 150°C; avoid high-temperature reactions unless inert conditions are maintained.

Q. Experimental Design :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LC-MS .

What mechanistic insights exist for the compound’s reactivity in cross-coupling or cyclization reactions?

Q. Advanced Research Focus

  • Palladium-Catalyzed Coupling : The furan-2-ylmethyl group acts as a directing group, facilitating C–H activation at the β-position .
  • Cyclization : Under acidic conditions, the oxopropanoic acid moiety may form lactones or fused heterocycles .

Q. Methodological Recommendation :

  • Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid
Reactant of Route 2
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2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid

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